molecular formula C14H13N5O3 B2747349 Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate CAS No. 2034325-18-1

Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate

Cat. No.: B2747349
CAS No.: 2034325-18-1
M. Wt: 299.29
InChI Key: QSVBVQDUYNHVLX-UHFFFAOYSA-N
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Description

Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a chemical compound belonging to the class of triazolo[4,3-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Comparison with Similar Compounds

  • Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

  • Other benzyl carbamates: These compounds have a benzyl carbamate group and may be used in similar applications.

Uniqueness: Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate stands out due to its specific substitution pattern and the presence of the hydroxy group, which can influence its reactivity and biological activity.

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Biological Activity

Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate is a novel compound that has garnered attention for its potential biological activities, particularly in the field of antibacterial research. This article will explore the biological activity of this compound by examining its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₃N₅O₃
Molecular Weight 299.28 g/mol
CAS Number 2034325-18-1

The compound contains a triazole ring fused to a pyrazine moiety, which is known to contribute to its biological activity. The presence of the hydroxyl group and carbamate functionality enhances its interaction with biological targets.

This compound exhibits antibacterial properties primarily through its interaction with bacterial cell membranes and intracellular targets. Research indicates that it demonstrates moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Biochemical Pathways

The compound's mechanism involves:

  • Inhibition of Cell Wall Synthesis : It disrupts the synthesis of peptidoglycan in bacterial cell walls.
  • Interference with Metabolic Pathways : It may inhibit key enzymes involved in bacterial metabolism, leading to cell death.

Antibacterial Activity

In vitro studies have shown that this compound exhibits significant antibacterial effects. The Minimum Inhibitory Concentration (MIC) values against various strains are reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study compared the efficacy of this compound with standard antibiotics. The results demonstrated that this compound had comparable or superior activity against resistant strains of bacteria when tested alongside conventional treatments like chloramphenicol .
  • Preclinical Trials : In preclinical studies focusing on its therapeutic potential for infectious diseases, this compound showed promising results in reducing bacterial load in infected animal models. These findings suggest a potential pathway for developing new antibacterial therapies based on this compound .

Properties

IUPAC Name

benzyl N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-13-12-18-17-11(19(12)7-6-15-13)8-16-14(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBVQDUYNHVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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